Benzenesulfonic acid;3-methylbut-3-en-1-ol
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Overview
Description
Benzenesulfonic acid;3-methylbut-3-en-1-ol is a compound that combines the properties of benzenesulfonic acid and 3-methylbut-3-en-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This reaction involves adding sulfur trioxide and fuming sulfuric acid to benzene, forming benzenesulfonic acid .
3-Methylbut-3-en-1-ol is produced industrially by reacting isobutene (2-methylpropene) with formaldehyde. The reaction is followed by an isomerization process catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Industrial Production Methods
The industrial production of benzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid and sulfur trioxide. For 3-methylbut-3-en-1-ol, the production is carried out in facilities that handle the reaction of isobutene and formaldehyde, followed by isomerization to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various reactions, including sulfonation, desulfonation, and the formation of sulfonamides, sulfonyl chlorides, and esters . It can also undergo reverse sulfonation when heated in water near 200°C .
3-Methylbut-3-en-1-ol participates in reactions typical of alkenes and alcohols, such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from the reactions of benzenesulfonic acid include benzenesulfonyl chloride, sulfonamides, and esters . For 3-methylbut-3-en-1-ol, the products depend on the specific reaction, such as oxidation to form aldehydes or carboxylic acids .
Scientific Research Applications
Benzenesulfonic acid is widely used in the synthesis of detergents, dyes, and sulfa drugs. It serves as a precursor to sulfonamides, which are used in chemotherapy . 3-Methylbut-3-en-1-ol is used as an intermediate in the production of other chemicals, such as 3-methylbut-2-en-1-ol (prenol), which has applications in the fragrance and flavor industries .
Mechanism of Action
The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can protonate other compounds, facilitating electrophilic aromatic substitution reactions .
For 3-methylbut-3-en-1-ol, the mechanism of action involves its ability to participate in reactions typical of alkenes and alcohols. The presence of the alkene group allows it to undergo addition reactions, while the alcohol group can participate in nucleophilic substitution and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar compounds include sulfanilic acid and p-toluenesulfonic acid, which also contain the sulfonic acid group and exhibit similar acidic properties.
3-Methylbut-3-en-1-ol: Similar compounds include prenol (3-methylbut-2-en-1-ol), which has a similar structure but differs in the position of the double bond.
Uniqueness
Benzenesulfonic acid is unique due to its strong acidity and ability to form a variety of derivatives used in industrial applications. 3-Methylbut-3-en-1-ol is unique because of its dual functionality as both an alkene and an alcohol, making it versatile in chemical synthesis .
Properties
CAS No. |
90545-36-1 |
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Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
benzenesulfonic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C6H6O3S.C5H10O/c7-10(8,9)6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5H,(H,7,8,9);6H,1,3-4H2,2H3 |
InChI Key |
DJDMYQONOPUXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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